2-Bromo-4-chloro-1-ethynylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

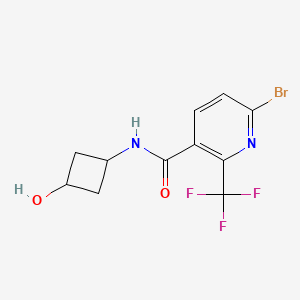

2-Bromo-4-chloro-1-ethynylbenzene is a chemical compound with the CAS Number: 1350535-10-2 . It has a molecular weight of 215.48 . The physical form of this compound is a powder .

Synthesis Analysis

The synthesis of such compounds often involves multistep processes. For instance, a similar compound, m-bromoaniline, requires three reactions: a nitration, a conversion from the nitro group to an amine, and a bromination . The nitration must be the first step, and the conversion of the nitro group to an amine must occur last .Physical And Chemical Properties Analysis

2-Bromo-4-chloro-1-ethynylbenzene is a powder with a molecular weight of 215.48 . It is stored at a temperature of 4°C . Detailed physical and chemical properties such as density, boiling point, and melting point are not available in the search results.Aplicaciones Científicas De Investigación

Synthesis Applications

Synthesis of Ethynylated Biaryls and Asymmetric Diethynylated Benzene

- Researchers Hassaneen et al. (2015) demonstrated the synthesis of ethynylated biaryl derivatives using 1-bromo-4-ethynylbenzene. This process involved sequential Sonogashira and Suzuki couplings in water. The synthesis of asymmetric diethynylated benzene derivatives was also achieved through further sequential Sonogashira coupling, highlighting the chemical's versatility in creating complex organic structures (Hassaneen et al., 2015).

Halogenation of Polyalkylbenzenes

- Bovonsombat and Mcnelis (1993) utilized 1-bromo-2,5-pyrrolidinedione (NBS) and 1-chloro-2,5-pyrrolidinedione (NCS) for ring halogenations of polyalkylbenzenes. This process led to the creation of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene, demonstrating the compound's role in introducing halogen atoms into complex organic structures (Bovonsombat & Mcnelis, 1993).

Catalysis and Reaction Enhancement

Oxybromination Catalysed by Molybdenum Complexes

- Conte et al. (2005) explored the molybdenum(VI)-catalyzed oxybromination of ethynylbenzene, using hydrogen peroxide as an oxidant. This process, performed in both organic solvent and ionic liquids, showcased the compound's role in facilitating efficient chemical reactions, such as producing a,a-dibromoacetophenone (Conte et al., 2005).

Cyclization Catalyzed by Ruthenium

- Odedra et al. (2007) reported the catalytic cyclization of 2-alkyl-1-ethynylbenzene derivatives using TpRuPPh3(CH3CN)2PF6, forming 1-substituted-1H-indene and 1-indanone products. This highlights the compound's potential in catalytic cyclization, a crucial process in organic synthesis (Odedra et al., 2007).

Structural and Electronic Properties

Interchangeability of Halogen and Ethynyl Substituents

- Robinson et al. (1998) examined the solid-state structures of bromo- and fluoro-substituted ethynylbenzenes. They found that halogen and ethynyl substituents on benzene rings can be interchanged without significant changes in their average solid-state structures. This research provides insights into the flexibility and stability of molecular structures involving 2-Bromo-4-chloro-1-ethynylbenzene (Robinson et al., 1998).

Synthesis and Properties of Photoluminescent Compounds

- Chun (2012) synthesized 4-phenylethynyl-4′-dimethylaminochalcone using 4-bromo-4′-dimethylaminochalcone and ethynylbenzene. The study of its photoluminescent properties in different polar solutions showed the compound's sensitivity to luminescence polarity, indicating potential applications in photonic and electronic devices (Luo Chun, 2012).

Safety And Hazards

The safety data sheet for a related compound, bromobenzene, indicates that it is classified as a flammable liquid and vapor, causes skin irritation, and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

Propiedades

IUPAC Name |

2-bromo-4-chloro-1-ethynylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYGHEOMBPEQEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-chloro-1-ethynylbenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2683146.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2683153.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2683159.png)

![6-Ethyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2683163.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2683164.png)

![1-[(2,6-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2683165.png)